2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c1-9-11(15)3-4-12(18-9)13(20)6-10-2-5-14-16-8-17-19(14)7-10/h2-5,7-8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFYKETYUYEBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)CC2=CN3C(=NC=N3)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855938 | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132610-47-9 | |
| Record name | 1-(5-Fluoro-6-methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-ylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132610-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoro-6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone (CAS No. 614750-82-2) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₂N₄O, with a molecular weight of 252.27 g/mol. It features a triazole ring fused with a pyridine moiety, which is known for its role in enhancing biological activity through interactions with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of the TGF-β type I receptor kinase (ALK5). The inhibition of this kinase pathway is crucial for its potential use as an anticancer agent. In vitro studies have shown that the compound exhibits potent inhibitory activity against ALK5 with an IC₅₀ value of approximately 0.013 μM .
Table 1: Biological Activity Data
| Target | Assay Type | IC₅₀ (μM) | Selectivity |
|---|---|---|---|
| ALK5 | Kinase Assay | 0.013 | High selectivity |
| HaCaT Cells | Luciferase Assay | 0.0165 | Selective |
| 4T1 Cells | Luciferase Assay | 0.0121 | Selective |
Anticancer Activity
In cellular models, particularly in HaCaT and 4T1 cells, the compound demonstrated significant antiproliferative effects. The luciferase assay results indicated that treatment with the compound led to reduced cell viability in a dose-dependent manner. This suggests that the compound could be effective in targeting cancer cells by disrupting critical signaling pathways involved in cell growth and survival.
Pharmacokinetics
Pharmacokinetic studies conducted in animal models revealed an oral bioavailability of approximately 51%, indicating favorable absorption characteristics. The maximum plasma concentration (Cmax) observed was 1620 ng/mL with an area under the curve (AUC) of 1426 ng × h/mL . These findings suggest that the compound has suitable pharmacokinetic properties for further development as an oral therapeutic agent.
Case Studies
Recent studies have highlighted the potential of this compound in cancer therapy:
- Study on TGF-β Pathway Inhibition : A study reported that compounds similar to this compound effectively inhibited TGF-β signaling pathways in various cancer cell lines, leading to reduced tumor growth and enhanced apoptosis .
- Combination Therapy : Another investigation explored the efficacy of combining this compound with other chemotherapeutic agents. The results indicated synergistic effects that enhanced overall anticancer activity while reducing side effects associated with higher doses of traditional chemotherapy .
Comparison with Similar Compounds
Chemical Identity and Properties
- CAS Number : 1132610-47-9 .
- Molecular Formula : C₁₄H₁₁FN₄O.
- Molecular Weight : 270.26 g/mol .
- Purity : ≥95% .
- Structural Features: The compound comprises a [1,2,4]triazolo[1,5-a]pyridine core linked to a 5-fluoro-6-methylpyridin-2-yl group via an ethanone bridge. The fluorine atom at the 5-position and the methyl group at the 6-position on the pyridine ring enhance electronegativity and lipophilicity, respectively, influencing its pharmacokinetic and pharmacodynamic properties .
Synthesis The compound is synthesized via a condensation reaction between diphenyl(5-fluoro-6-methylpyridin-2-yl)(phenylamino)methylphosphonate and [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde, followed by acid-mediated cyclization .
The compound is structurally analogous to several triazolo-pyridine and triazolo-pyrimidine derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Fluorine Substitution: The target compound’s 5-fluoro group increases electronegativity, improving binding affinity to biological targets (e.g., enzymes or receptors) compared to non-fluorinated analogs like 614750-82-2 . Fluorine also enhances metabolic stability by reducing susceptibility to oxidative degradation .
Ethanone vs.
Core Heterocycle :
- Triazolo-pyrimidine derivatives (e.g., 895360-72-2) exhibit larger π-systems due to the pyrimidine ring, altering solubility and binding kinetics compared to triazolo-pyridine cores .
The dione derivative 943442-82-8 showed superior enzyme inhibition in preclinical studies, likely due to its dual ketone functionality .
Preparation Methods
Synthesis of 5-Fluoro-6-methyl-2-pyridinamine and its Derivatives
The starting material, 5-fluoro-6-methyl-2-pyridinamine, is typically synthesized by halogenation and methylation of pyridine derivatives, followed by amination at the 2-position. This intermediate is crucial for introducing the fluorine and methyl substituents on the pyridine ring.
Formation of the Ethanone Linker
The ethanone moiety linking the two heterocycles is introduced by acylation reactions. A common approach involves:
- Reacting 5-fluoro-6-methyl-2-pyridinamine with an appropriate acyl chloride or equivalent to form the corresponding ketone intermediate.
- Alternatively, condensation reactions using diketones or α-haloketones can be employed to install the ethanone bridge.
Construction of theTriazolo[1,5-a]pyridine Core
The triazolopyridine ring system is synthesized via cyclization reactions involving hydrazine derivatives and pyridine-based precursors:
- One reported method uses a catalyst-free, additive-free microwave-assisted tandem reaction between enaminonitriles and benzohydrazides. This proceeds through transamidation, nucleophilic addition to nitriles, and subsequent condensation to yield the triazolopyridine core efficiently under eco-friendly conditions at 140°C in dry toluene.
- Oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like sodium hypochlorite, lead tetraacetate, manganese dioxide, or environmentally friendly alternatives such as phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide is another established route.
Coupling of the Triazolopyridine and Pyridinyl Ethanone Fragments
The final step involves coupling the triazolopyridine moiety at the 6-position with the ethanone-substituted 5-fluoro-6-methylpyridin-2-yl fragment:
- This is typically achieved via condensation reactions under mild conditions, often employing ammonium acetate as a catalyst in mixed solvents such as tert-butyl methyl ether and methanol at room temperature.
- The reaction yields the target compound with moderate to good yields (e.g., 56–83% in related systems).
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 5-fluoro-6-methyl-2-pyridinamine | Halogenation, methylation, amination | Variable | Precursor for pyridinyl fragment |
| 2 | Ethanone linker formation | Acylation with acyl chloride or condensation | 50–70 | Formation of 1-(5-fluoro-6-methylpyridin-2-yl)ethanone |
| 3 | Triazolopyridine ring formation | Microwave-assisted tandem reaction or oxidative cyclization | 70–90 | Microwave conditions: 140°C, dry toluene; oxidative cyclization with PIFA or NaOCl |
| 4 | Coupling of fragments | Condensation with ammonium acetate in mixed solvents | 56–83 | Room temperature, tert-butyl methyl ether/methanol |
Research Findings and Optimization Notes
- Microwave-assisted synthesis of the triazolopyridine core significantly reduces reaction time and improves environmental sustainability by avoiding catalysts and additives.
- Use of environmentally benign oxidizers like PIFA enhances the green chemistry profile of the oxidative cyclization step.
- The condensation step benefits from mild conditions, preserving sensitive functional groups and improving overall yield.
- Substituent effects on the pyridine ring (fluoro and methyl groups) influence the reactivity and stability of intermediates, requiring careful control of reaction parameters.
- Purification is commonly performed by silica gel column chromatography using petroleum ether and ethyl acetate mixtures to isolate the pure product.
Representative Reaction Scheme (Conceptual)
Synthesis of 5-fluoro-6-methyl-2-pyridinamine
Pyridine derivative → Halogenation/methylation → Amination → 5-fluoro-6-methyl-2-pyridinamine
Formation of ethanone intermediate
5-fluoro-6-methyl-2-pyridinamine + Acyl chloride → 1-(5-fluoro-6-methylpyridin-2-yl)ethanone
Triazolopyridine core synthesis
Enaminonitrile + Benzohydrazide → Microwave irradiation (140°C, dry toluene) →triazolo[1,5-a]pyridine
Coupling triazolo[1,5-a]pyridine + Ethanone intermediate + NH4OAc → Condensation → Target compound
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone?
- Methodology :
- Step 1 : Start with precursor 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (analogous to compound 8 in ).
- Step 2 : React with hydrobromic acid (HBr) in DMSO under controlled cooling to introduce fluorine at the 5-position of the pyridine ring.
- Step 3 : Neutralize with potassium carbonate and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the final compound .
- Validation : Confirm purity using HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 8.2–8.5 ppm for triazole protons) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Key Techniques :
- ¹H/¹³C NMR : Assign signals for the triazole ring (δ 7.8–8.6 ppm) and fluorine-substituted pyridine (δ 6.7–7.2 ppm) .
- HRMS-ESI : Validate molecular formula (e.g., C₁₄H₁₀FN₄O₃, [M+H]+ calculated: 325.0742) .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between fused rings) .
Q. How to design preliminary biological assays for this compound?
- Approach :
- Target Selection : Prioritize enzymes/receptors linked to triazolo-pyridine pharmacology (e.g., TGFβR1 for imaging, kinases for anticancer activity) .
- In Vitro Screening : Use cell lines (e.g., HEK293 for receptor binding) with dose-response curves (IC₅₀ determination) .
- Controls : Include structurally similar analogs (e.g., non-fluorinated derivatives) to assess fluorine’s role in bioactivity .
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacological data for triazolo-pyridine derivatives?
- Analysis Framework :
- Variable Isolation : Compare studies with differing substituents (e.g., 5-fluoro vs. 6-methyl groups) to isolate electronic/steric effects on activity .
- Assay Conditions : Scrutinize solvent polarity (e.g., DMSO vs. ethanol) and incubation times, which may alter compound stability .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to datasets from replicate experiments to identify outliers .
Q. What strategies enhance selectivity for target enzymes/receptors?
- Methodology :
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions (e.g., fluorine’s hydrogen bonding with kinase ATP pockets) .
- SAR Studies : Synthesize analogs with modified substituents (e.g., 5-fluoro → 5-chloro) and compare inhibition profiles .
- Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to assess cross-reactivity .
Q. How to evaluate environmental stability and degradation pathways?
- Experimental Design :
- Hydrolytic Stability : Incubate compound in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Photolytic Studies : Expose to UV-VIS light (λ = 254–365 nm) and track byproducts using HRMS .
- Ecotoxicity : Use Daphnia magna or algal models to assess LC₅₀/EC₅₀ under OECD guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
